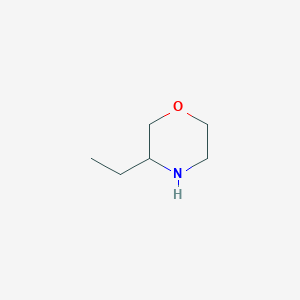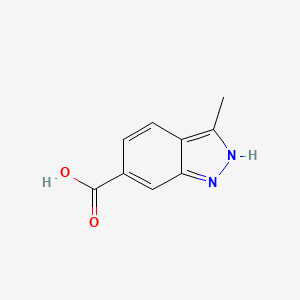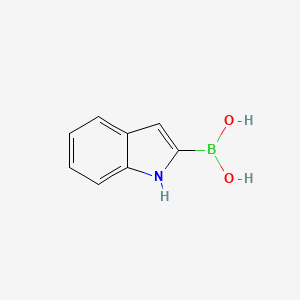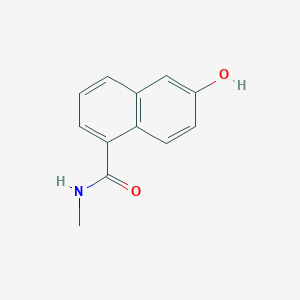
Potassium 2-ethylhexanoate
Overview
Description
Mechanism of Action
Target of Action
Potassium 2-ethylhexanoate is a chemical compound that has several applications. It is primarily used to convert the tert-butylammonium salt of clavulanic acid into potassium clavulanate . This conversion process is crucial in the production of certain types of antibiotics, specifically those in the cephalosporin class .
Mode of Action
The mode of action of this compound involves its interaction with the tert-butylammonium salt of clavulanic acid. This interaction results in the conversion of the salt into potassium clavulanate . Potassium clavulanate is a potent inhibitor of bacterial beta-lactamase enzymes, and it is often combined with penicillin-group antibiotics to overcome antibiotic resistance .
Biochemical Pathways
This compound affects the biochemical pathway involved in the synthesis of beta-lactam antibiotics. By converting the tert-butylammonium salt of clavulanic acid into potassium clavulanate, it enables the inhibition of beta-lactamase enzymes . These enzymes are produced by some bacteria to resist the action of beta-lactam antibiotics. Therefore, the inhibition of these enzymes enhances the effectiveness of these antibiotics .
Result of Action
The result of the action of this compound is the production of potassium clavulanate, a compound that enhances the effectiveness of certain antibiotics . By inhibiting the beta-lactamase enzymes, potassium clavulanate allows the antibiotics to perform their function of destroying bacterial cell walls, leading to the death of the bacteria .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. These factors can affect the efficiency of the conversion process of the tert-butylammonium salt of clavulanic acid into potassium clavulanate . Furthermore, this compound is also used as a corrosion inhibitor in automotive antifreeze , indicating its stability and efficacy in various environments .
Biochemical Analysis
Biochemical Properties
Potassium 2-ethylhexanoate plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, facilitating reactions that are essential for cellular processes. For instance, this compound is known to convert the tert-butylammonium salt of clavulanic acid into potassium clavulanate . This interaction is crucial for the synthesis of clavulanate potassium, which is used as a β-lactamase inhibitor in combination with antibiotics. The nature of these interactions involves the binding of this compound to specific sites on the enzymes, altering their conformation and enhancing their catalytic activity.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to reduce inflammation by inhibiting prostaglandin synthesis . This inhibition impacts cell signaling pathways involved in the inflammatory response, leading to decreased production of inflammatory mediators. Additionally, this compound can affect gene expression by modulating the activity of transcription factors, thereby influencing the expression of genes involved in cellular metabolism and other critical processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them, depending on the specific enzyme and the context of the reaction. For instance, this compound acts as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction . This catalytic activity is achieved through the binding of this compound to the reactants, stabilizing the transition state and lowering the activation energy required for the reaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to moisture or extreme temperatures . This degradation can affect its catalytic activity and other biochemical properties. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as reducing inflammation and stabilizing cellular metabolism . At high doses, this compound can cause toxic or adverse effects, including skin irritation and potential damage to reproductive health . These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux by modulating the activity of key enzymes involved in fatty acid metabolism . For example, this compound can inhibit the activity of enzymes responsible for the synthesis of prostaglandins, thereby reducing the production of these inflammatory mediators. Additionally, this compound can influence metabolite levels by altering the balance of reactants and products in metabolic reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . For instance, this compound can bind to transport proteins that mediate its uptake into cells, ensuring its availability for catalytic and regulatory functions. Additionally, this compound can accumulate in certain tissues, depending on its affinity for specific binding proteins and cellular structures.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence metabolic processes and energy production. Additionally, its localization to the endoplasmic reticulum can facilitate its role in protein synthesis and folding. The precise subcellular localization of this compound is determined by its interactions with cellular machinery and regulatory proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2-ethylhexanoate can be synthesized through the reaction of 2-ethylhexanoic acid with potassium hydroxide or potassium carbonate . The reaction typically involves the neutralization of the acid with the base, resulting in the formation of the potassium salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of an electrolyzer. Metals such as lead or bismuth are reacted with a mixture of 2-ethylhexanoic acid, a low-weight aliphatic alcohol, and an electroconductive additive under the influence of an electric current . This process yields high-purity metal 2-ethylhexanoates, which are essential for applications in microelectronics and other high-tech industries .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylates.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and other metal salts. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylates, while substitution reactions can produce various metal salts.
Scientific Research Applications
Potassium 2-ethylhexanoate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in the synthesis of polyurethane systems and unsaturated polyester resin systems.
Medicine: It plays a role in the production of potassium clavulanate, an important compound in pharmaceuticals.
Industry: It serves as a corrosion inhibitor in automotive antifreeze and as an adhesion promoter in various industrial processes
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-ethylhexanoate
- Calcium 2-ethylhexanoate
- Magnesium 2-ethylhexanoate
Uniqueness
Potassium 2-ethylhexanoate is unique due to its specific applications in high-tech industries and pharmaceuticals. Unlike its sodium, calcium, and magnesium counterparts, this compound is particularly effective as a catalyst in polyurethane systems and as a corrosion inhibitor in automotive antifreeze .
Properties
CAS No. |
3164-85-0 |
|---|---|
Molecular Formula |
C8H16KO2 |
Molecular Weight |
183.31 g/mol |
IUPAC Name |
potassium;2-ethylhexanoate |
InChI |
InChI=1S/C8H16O2.K/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
LXUNKDFIOZFCAK-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].[K+] |
Canonical SMILES |
CCCCC(CC)C(=O)O.[K] |
Key on ui other cas no. |
3164-85-0 |
physical_description |
Liquid |
Pictograms |
Corrosive; Irritant; Health Hazard |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of potassium 2-ethylhexanoate in chemical synthesis?
A1: this compound is primarily employed as a catalyst in polymerization reactions, specifically in the production of polyisocyanurate (PIR) foams. [, , , ]
Q2: How does this compound impact the synthesis of PIR foams?
A2: this compound acts as a catalyst for the trimerization of isocyanates, a crucial step in PIR foam formation. [] Its catalytic activity directly influences the isocyanurate yield, which in turn impacts the foam's properties, including its flammability. []
Q3: Beyond PIR foams, what other applications utilize this compound?
A4: this compound plays a critical role in the pharmaceutical industry, specifically in the purification of clavulanic acid, a crucial beta-lactamase inhibitor. [, , ] It acts as a precipitation agent during the isolation and purification of potassium clavulanate, the clinically used form of clavulanic acid. [, , ]
Q4: How does this compound facilitate the precipitation of clavulanic acid?
A5: While the precise mechanism is not fully elucidated in the provided research, it's suggested that this compound forms an intermediate "amine salt of clavulanic acid" with t-octylamine, another precipitation agent used in the process. [] This intermediate is believed to enhance the purification process and improve the stability of the resulting potassium clavulanate. []
Q5: Are there theoretical methods to predict the effectiveness of different precipitation agents, including this compound, for clavulanic acid purification?
A6: Yes, computational chemistry methods, specifically the calculation of reactivity indexes, have shown a good correlation with experimentally obtained yields for clavulanic acid precipitation. [] This approach can be used to screen potential precipitation agents and predict their effectiveness in the purification process. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Silane, trimethyl[2-(2-propenyloxy)ethoxy]-](/img/structure/B1592560.png)

![Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1592564.png)



